![molecular formula C9H17NO5 B2414216 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid CAS No. 1691243-32-9](/img/structure/B2414216.png)

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

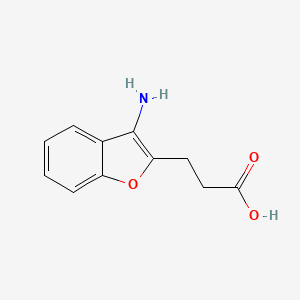

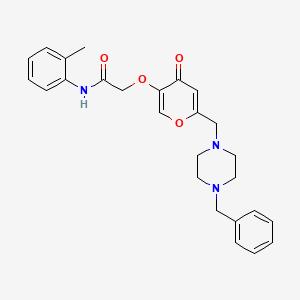

“3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid” is a compound with the molecular formula C9H17NO5 . It’s a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin .

Molecular Structure Analysis

The molecular weight of this compound is 219.23 g/mol . The IUPAC name is 2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI code is 1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The topological polar surface area is 95.9 Ų .Wissenschaftliche Forschungsanwendungen

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

2. Synthesis of Erythro and Threo Isomers An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method. The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .

Organic Synthesis

The compound is used in organic synthesis, especially when the reactive side chain and N-terminus are chemically protected. This expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Synthesis of β-Hydroxy Acids

This compound is used in the synthesis of β-hydroxy acids, which are important intermediates in organic synthesis. β-Hydroxy acid structures with long open-chain are typically present in lipids .

Synthesis of Depsipeptides

β-Hydroxy acids, which can be synthesized from this compound, are present in a variety of biologically active depsipeptides, isolated from organisms (mostly marine). These depsipeptides exhibit cytotoxic anti-meiotic activity .

6. Synthesis of γ-Amino β-hydroxybutyric acid (GABOB) This compound is used in the synthesis of γ-Amino β-hydroxybutyric acid (GABOB), a well-known neuromodulator in the mammalian central nervous system. GABOB is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPPTUXGTIYITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)

![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)

![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)